cis-1,3-Dichlorocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24955-63-3 |
|---|---|
Molecular Formula |
C6H10Cl2 |
Molecular Weight |
153.05 g/mol |
IUPAC Name |
(1S,3R)-1,3-dichlorocyclohexane |
InChI |
InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+ |
InChI Key |
HXWLCXAXTOJPJL-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)Cl)Cl |
Canonical SMILES |
C1CC(CC(C1)Cl)Cl |
Origin of Product |
United States |
Stereochemical Characterization of Cis 1,3 Dichlorocyclohexane
Chirality and Stereogenic Centers
Cis-1,3-dichlorocyclohexane possesses two stereogenic centers, which are the carbon atoms at positions 1 and 3 of the cyclohexane (B81311) ring, as each is bonded to four different groups: a hydrogen atom, a chlorine atom, and two different carbon pathways around the ring. idc-online.comlibretexts.org Despite the presence of these two chiral centers, the molecule as a whole is achiral. msu.edu This is a crucial distinction that leads to its classification as a meso compound. idc-online.comlibretexts.org
The presence of stereogenic centers is a prerequisite for chirality, but it does not guarantee that a molecule will be chiral. pearson.com In the case of this compound, the spatial arrangement of the substituents results in an internal symmetry that negates its ability to be optically active. brainly.com
Meso Compound Classification
A defining characteristic of meso compounds is their inability to rotate plane-polarized light, meaning they are optically inactive. idc-online.comlibretexts.orgbrainly.com Although this compound has two stereogenic centers, any rotation of plane-polarized light caused by one center is canceled out by an equal and opposite rotation caused by the other. reddit.com This internal cancellation of optical rotation is a direct consequence of the molecule's internal symmetry. brainly.com
The achirality of this compound is best understood by examining its chair conformations. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. libretexts.org For the cis isomer, the two chlorine atoms are on the same side of the ring. pearson.com This can result in two primary chair conformations: one where both chlorine atoms are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial). msu.edubrainly.com
Both the diequatorial and the diaxial conformers of this compound possess a plane of symmetry that passes through the C2 and C5 atoms and bisects the C1-C6 and C3-C4 bonds. msu.edu This plane of symmetry renders both individual conformations, and therefore the molecule as a whole, achiral. idc-online.comlibretexts.orgmsu.edu The diequatorial conformer is the more stable and therefore the major component at equilibrium due to the significant steric hindrance between the two axial chlorine atoms in the diaxial conformation. msu.edubrainly.com
| Conformer | Substituent Positions | Symmetry | Chirality | Relative Stability |
|---|---|---|---|---|
| Chair 1 | Diequatorial | Plane of Symmetry | Achiral | More Stable (Predominant) |
| Chair 2 | Diaxial | Plane of Symmetry | Achiral | Less Stable |
R/S Configuration Assignment at Stereogenic Centers
The Cahn-Ingold-Prelog (CIP) priority rules can be used to assign the absolute configuration (R or S) to each of the two stereogenic centers in this compound. chegg.compdx.edu For each stereocenter (C1 and C3), the priority of the substituents is assigned as follows:
-Cl (highest priority)
The carbon path around the ring leading to the other chlorine atom.
The carbon path around the ring not leading to the other chlorine atom.
-H (lowest priority)
Due to the cis relationship and the internal plane of symmetry, one stereocenter will have the R configuration and the other will have the S configuration. pdx.edu For instance, if the carbon at position 1 is assigned the R configuration, the carbon at position 3 will be S, and vice versa. This (R,S) or (S,R) designation is characteristic of a meso compound with two stereogenic centers.
| Stereogenic Center | Assigned Configuration |
|---|---|
| Carbon-1 | R or S |
| Carbon-3 | S or R (opposite of Carbon-1) |
Conformational Analysis of Cis 1,3 Dichlorocyclohexane
Chair Conformations and Interconversions
The most stable conformation for a cyclohexane (B81311) ring is the chair form, which minimizes both angle strain and torsional strain. In cis-1,3-dichlorocyclohexane, the two chlorine atoms are on the same side of the ring. This geometric constraint leads to two possible chair conformations that can be interconverted through a process called a ring flip. libretexts.orgvaia.com
Diequatorial Conformation (ee)
In one of the chair conformations of this compound, both chlorine substituents occupy equatorial positions. libretexts.orgpharmacy180.com This arrangement is referred to as the diequatorial or (e,e) conformation. The equatorial positions are generally more spacious and less sterically hindered than the axial positions. libretexts.orgdummies.com Consequently, placing the bulky chlorine atoms in the equatorial positions minimizes steric strain, making the diequatorial conformation the more stable of the two. brainly.commsu.edu
Diaxial Conformation (aa)
The alternative chair conformation for this compound has both chlorine atoms in axial positions, known as the diaxial or (a,a) conformation. libretexts.orgpharmacy180.com In this arrangement, the axial chlorine atoms are in close proximity to the other axial hydrogens on the same side of the ring, leading to significant steric repulsion. msu.edu This type of steric strain is specifically termed a 1,3-diaxial interaction. dummies.com
Rapid Conformational Interconversion (Ring Flip)
The two chair conformations of this compound, the diequatorial and the diaxial forms, are in a state of rapid equilibrium at room temperature. libretexts.orgpharmacy180.com This interconversion process is known as a ring flip. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. It is important to note that the cis relationship between the two chlorine atoms is maintained during this process.
Relative Conformational Stabilities
The relative stability of the different conformations of a substituted cyclohexane is determined by the amount of steric strain present in each arrangement. dummies.comlumenlearning.com For this compound, the diequatorial conformation is significantly more stable than the diaxial conformation. lumenlearning.comchegg.com
Energy Differences Between Diequatorial and Diaxial Forms
The energy difference between the diequatorial and diaxial conformations of this compound is substantial. The diaxial conformer is considerably higher in energy due to severe steric crowding between the two axial chlorine atoms. msu.edu The energy difference between the two chair conformations has been measured to be approximately 25.0 kJ/mol. chegg.com For comparison, the energy difference for cis-1,3-dimethylcyclohexane (B1347349) is about 23 kJ/mol (5.4 kcal/mol). vaia.com This energy difference indicates that the equilibrium lies heavily in favor of the diequatorial conformation. msu.edu
| Conformer | Relative Energy |
| Diequatorial (e,e) | Lower |
| Diaxial (a,a) | Higher |
Influence of 1,3-Diaxial Interactions
The primary factor destabilizing the diaxial conformation is the presence of 1,3-diaxial interactions. dummies.com These are steric repulsions that occur between substituents in the axial position on carbon 1 and the axial hydrogens on carbons 3 and 5. libretexts.org In the case of the diaxial conformer of this compound, there is a particularly strong repulsive interaction between the two axial chlorine atoms, in addition to the interactions with axial hydrogens. pharmacy180.com This severe steric strain makes the diaxial conformation significantly less stable and therefore less populated at equilibrium. msu.edu
| Interaction | Description |
| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and other axial groups on the same side of the cyclohexane ring. numberanalytics.com |
Conformational Equilibrium Studies
The this compound molecule exists as a dynamic equilibrium between two primary chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. The study of this equilibrium is crucial for understanding the molecule's stability and reactivity.
The ratio of conformational isomers at equilibrium can be experimentally determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the chemical shifts and coupling constants of specific protons in the cyclohexane ring at different temperatures, it is possible to quantify the population of each conformer. acs.orgacs.orgnih.gov
Computational chemistry provides powerful tools to predict the relative energies of different conformers and thus the position of the conformational equilibrium. Theoretical calculations for this compound have corroborated the experimental observation that the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer.
One theoretical study calculated the conformational energy difference between the two chair forms. rsc.org The results indicated that the diequatorial conformer is more stable than the diaxial conformer by approximately 3.6 kcal/mol. This substantial energy difference strongly favors the diequatorial conformation at equilibrium.
Table 1: Theoretical Conformational Energy Data for this compound
| Conformer | Relative Energy (kcal/mol) |
| Diequatorial (e,e) | 0 (Reference) |
| Diaxial (a,a) | 3.6 |
Data sourced from a theoretical study on polychlorocyclohexanes. rsc.org
Diastereomeric Relationship with trans-1,3-Dichlorocyclohexane Conformations
Stereoisomers that are not mirror images of each other are known as diastereomers. The cis and trans isomers of 1,3-dichlorocyclohexane (B1332193) are classic examples of diastereomers. libretexts.orgchegg.com This diastereomeric relationship extends to their respective conformations.
The conformers of this compound (the diequatorial and diaxial forms) are diastereomeric to the conformers of trans-1,3-dichlorocyclohexane. libretexts.org The trans isomer also exists in a conformational equilibrium, primarily between two chair forms where one chlorine atom is in an axial position and the other is in an equatorial position (a,e and e,a). These (a,e) and (e,a) conformers of the trans isomer are enantiomeric to each other. Both of these trans conformers are diastereomers of the cis conformers (e,e and a,a). libretexts.org
Spectroscopic Methodologies in Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is unparalleled in its ability to provide detailed insights into the three-dimensional structure and dynamic behavior of molecules in solution. For cis-1,3-dichlorocyclohexane, NMR serves as a powerful probe into its conformational preferences and the kinetics of ring inversion.
¹H NMR Spectroscopic Analysis for Conformational Preferences
Proton NMR (¹H NMR) spectroscopy offers a direct window into the conformational equilibrium of this compound. The chemical shifts and, more importantly, the spin-spin coupling constants of the ring protons are exquisitely sensitive to their spatial orientation.
In the case of this compound, the two chair conformations interconvert rapidly at room temperature on the NMR timescale. This rapid exchange results in a time-averaged spectrum, where the observed chemical shifts and coupling constants are a weighted average of the values for the individual diequatorial and diaxial conformers.
The diequatorial conformer is generally considered to be the more stable and therefore the major component at equilibrium due to the unfavorable 1,3-diaxial interactions between the two chlorine atoms in the diaxial conformer. cdnsciencepub.com This steric strain in the diaxial form pushes the equilibrium towards the diequatorial isomer.
A key feature in the ¹H NMR spectrum that allows for the analysis of this equilibrium is the signal for the protons at the C1 and C3 positions (the methine protons). In the diequatorial conformer, these protons are in axial positions, leading to large axial-axial (J_ax-ax) and axial-equatorial (J_ax-eq) couplings with the neighboring methylene (B1212753) protons. Conversely, in the diaxial conformer, these protons are equatorial, resulting in smaller equatorial-equatorial (J_eq-eq) and equatorial-axial (J_eq-ax) couplings. By analyzing the averaged coupling constants at various temperatures, the relative populations of the two conformers can be determined.
Table 1: Predicted ¹H NMR Data for the Conformers of this compound
| Proton | Predicted Chemical Shift (ppm) - Diequatorial | Predicted Chemical Shift (ppm) - Diaxial |
| H1, H3 (axial) | ~4.5 | - |
| H1, H3 (equatorial) | - | ~4.0 |
| H2, H4, H5, H6 (axial) | ~1.8-2.2 | ~1.8-2.2 |
| H2, H4, H5, H6 (equatorial) | ~1.4-1.7 | ~1.4-1.7 |
Note: These are estimated values based on general principles of ¹H NMR of substituted cyclohexanes. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for the conformational analysis of this compound. Due to the symmetry in the cis isomer, the number of observed signals can provide a first clue about the conformational averaging.
In a rapidly interconverting system, the number of signals will reflect the time-averaged symmetry. For this compound, which has a plane of symmetry passing through C2 and C5, one would expect to see four distinct signals in the ¹³C NMR spectrum at room temperature, corresponding to C1/C3, C2, C4/C6, and C5.
The chemical shifts of the carbon atoms are also influenced by their steric environment. The γ-gauche effect is particularly relevant here. An axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to when the substituent is equatorial. Therefore, in the diaxial conformer of this compound, the C2, C4, and C6 carbons would be expected to be shielded relative to their positions in the diequatorial conformer.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1, C3 | ~60 |
| C2 | ~40 |
| C4, C6 | ~30 |
| C5 | ~20 |
Note: These are estimated values. The actual chemical shifts will be a weighted average of the shifts in the two conformers.
NMR-Based Methods for Establishing Conformational Equilibria
The quantitative determination of the conformational equilibrium in this compound can be achieved through several NMR-based methods. acs.org One of the most common approaches involves the use of low-temperature NMR spectroscopy. By lowering the temperature, the rate of chair-chair interconversion can be slowed down to the point where the signals for the individual diequatorial and diaxial conformers can be resolved in the NMR spectrum. The ratio of the integrated intensities of the signals for the two conformers directly provides the equilibrium constant (K_eq) at that temperature.
From the equilibrium constant, the difference in Gibbs free energy (ΔG°) between the conformers can be calculated using the equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin.
Another method relies on the analysis of time-averaged coupling constants at room temperature, as mentioned earlier. The observed coupling constant (J_obs) is a weighted average of the coupling constants of the pure conformers (J_ee and J_aa):
J_obs = x_ee * J_ee + x_aa * J_aa
where x_ee and x_aa are the mole fractions of the diequatorial and diaxial conformers, respectively. By using theoretical or model compound values for J_ee and J_aa, the mole fractions and thus the equilibrium constant can be determined.
Advanced Spectroscopic Techniques
Electronic Circular Dichroism (ECD)
Theoretical calculations, however, can predict the ECD spectra of the individual enantiomeric conformers. This can be a valuable tool for understanding the chiroptical properties of substituted cyclohexanes and for validating computational models. The predicted ECD spectra for the two enantiomeric chair forms would be mirror images of each other. nih.gov
Vibrational Circular Dichroism (VCD)
Similar to ECD, Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD is particularly sensitive to the vibrational modes of a molecule and can provide detailed information about its three-dimensional structure and absolute configuration. rsc.org
As with ECD, the individual chiral conformers of this compound are expected to show VCD signals, but the rapid racemization through ring flipping would result in a net zero VCD spectrum experimentally. Computational methods can be employed to predict the VCD spectra of the stable conformers. These theoretical spectra can reveal the characteristic vibrational bands associated with the axial and equatorial C-Cl stretching modes and how their chirality is reflected in the VCD signals.
Gas-Phase Spectroscopic Studies
Gas-phase studies are pivotal for determining the intrinsic properties of molecules, free from the influence of solvent or crystal packing forces. For this compound, techniques such as microwave spectroscopy and electron diffraction are instrumental in providing a detailed picture of its conformational equilibrium and geometry.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of polar molecules in the gas phase. By precisely measuring the frequencies of rotational transitions, it is possible to determine the molecule's moments of inertia with exceptional accuracy. These moments of inertia are directly related to the mass distribution within the molecule and, therefore, its three-dimensional structure.
For this compound, both the diequatorial and diaxial conformers are expected to be asymmetric tops, possessing three different moments of inertia (I_a ≠ I_b ≠ I_c). The analysis of the complex rotational spectrum would, in principle, allow for the determination of the rotational constants (A, B, and C) for each conformer present in the gas-phase equilibrium.
Expected Findings from Microwave Spectroscopy:
Conformer Identification: The presence of two distinct sets of rotational spectra would confirm the existence of both the diequatorial and diaxial conformers in the gas phase.
Structural Determination: By analyzing the rotational constants, and often with the aid of isotopic substitution (e.g., using ³⁷Cl), a precise molecular structure (r_s or r₀) including bond lengths and angles can be determined for each conformer.
Conformational Population: The relative intensities of the rotational transitions for the two conformers can be used to determine their population ratio and thus the Gibbs free energy difference (ΔG) between them in the gas phase.
Electron Diffraction
Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of small molecules. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances within the molecule.
For this compound, electron diffraction would provide information on the average molecular structure, taking into account the contributions from both the diequatorial and diaxial conformers present at the experimental temperature.
Expected Findings from Electron Diffraction:
Bond Lengths and Angles: The analysis of the diffraction data would yield key structural parameters such as C-C and C-Cl bond lengths, as well as C-C-C and C-C-Cl bond angles for the equilibrium mixture of conformers.
Conformational Composition: By fitting the experimental scattering data to a model that includes both the diequatorial and diaxial conformers, their relative abundances in the gas phase can be determined. This provides a measure of the conformational equilibrium. The significant steric strain in the diaxial conformer, arising from the 1,3-diaxial interaction between the two chlorine atoms, would lead to a strong predominance of the diequatorial conformer in the equilibrium mixture. msu.edu
Ring Puckering: Electron diffraction can also provide information about the puckering of the cyclohexane (B81311) ring, which may deviate from an ideal chair geometry due to the presence of the substituents.
Similar to microwave spectroscopy, specific experimental electron diffraction data for this compound is not prominently found in the literature. However, studies on related molecules, such as trans-1,2-dichlorocyclohexane, have demonstrated the utility of this technique in elucidating the structures and conformational compositions of halogenated cyclohexanes in the gas phase.
Computational Chemistry and Theoretical Investigations
Ab Initio Quantum Chemical Calculations
Ab initio quantum chemical calculations, which are based on first principles without the inclusion of empirical parameters, have been instrumental in determining the conformational energetics of cis-1,3-dichlorocyclohexane. These methods solve the electronic Schrödinger equation to yield detailed information about the electronic structure, energy, and geometry of the molecule.
One of the key findings from ab initio studies, specifically using Møller-Plesset perturbation theory (MP2), is the energy difference between the two primary chair conformations of this compound: the diequatorial (ee) and the diaxial (aa) forms. The diequatorial conformer, where both chlorine atoms occupy equatorial positions, is the more stable arrangement. This is attributed to the avoidance of significant 1,3-diaxial interactions that destabilize the diaxial conformer.
Research has shown that the diaxial conformer is higher in energy than the diequatorial conformer by approximately 3.6 kcal/mol, a value determined through MP2 calculations. rsc.org This significant energy difference indicates a strong preference for the diequatorial conformation at equilibrium.
| Computational Method | Conformer | Relative Energy (kcal/mol) |
|---|---|---|
| MP2 | Diequatorial (ee) | 0.00 (Reference) |
| Diaxial (aa) | 3.6 rsc.org |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. While specific DFT studies focusing solely on this compound are not extensively detailed in the public domain, the methodology is routinely applied to substituted cyclohexanes to investigate their structural and energetic properties.
For dichlorocyclohexanes in general, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and relative energies of different isomers and conformers. These calculations can provide valuable insights into the influence of the chloro-substituents on the cyclohexane (B81311) ring's geometry and the energetic landscape of the molecule.
Post-Hartree-Fock (Post-HF) Methods
Post-Hartree-Fock methods, such as Coupled Cluster (CC) and higher-order Møller-Plesset perturbation theories (MPn), build upon the Hartree-Fock method by incorporating electron correlation to a greater extent. These methods are known for their high accuracy, although they are computationally more demanding.
Molecular Mechanics (MM) Simulations
Molecular Mechanics (MM) simulations offer a computationally efficient approach to study the conformational preferences of molecules. These methods are based on a classical mechanical model of molecules, where atoms are treated as balls and bonds as springs. The energy of a molecule is calculated using a force field, which is a set of empirical parameters that describe the potential energy of the system.
The MM2 force field is a widely used parameter set for molecular mechanics calculations, particularly for organic molecules. It has been successfully applied to study the conformational energetics of this compound.
Calculations using the MM2 force field have shown that the diequatorial conformer is more stable than the diaxial conformer by approximately 3.53 kcal/mol. rsc.org This result is in excellent agreement with the value obtained from higher-level ab initio calculations, highlighting the utility of the MM2 force field in predicting the conformational preferences of this molecule. The steric energy components from MM2 calculations can further break down the sources of strain, such as bond stretching, angle bending, torsional strain, and van der Waals interactions, providing a detailed picture of the factors governing conformational stability.
| Force Field | Conformer | Relative Steric Energy (kcal/mol) |
|---|---|---|
| MM2 | Diequatorial (ee) | 0.00 (Reference) |
| Diaxial (aa) | 3.53 rsc.org |
Geometry Optimization and Molecular Structure Prediction
A fundamental application of computational chemistry is the prediction of molecular structures through geometry optimization. This process involves finding the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure.
For this compound, geometry optimization calculations using various methods consistently predict the chair conformation to be the most stable form of the cyclohexane ring. Within this chair conformation, two distinct arrangements of the chlorine atoms are possible: diequatorial (ee) and diaxial (aa). Computational studies confirm that the diequatorial conformer is the global minimum on the potential energy surface.
While detailed tables of optimized bond lengths and angles for this compound from various computational levels are not compiled in a single source, these parameters are a standard output of any geometry optimization calculation and would typically show slight variations depending on the level of theory and basis set used.
Calculation of Conformational Energies and Barriers
The relative stability of different conformers is a key aspect of understanding a molecule's behavior. As established in the preceding sections, the diequatorial conformer of this compound is significantly more stable than the diaxial conformer. rsc.orgresearch-solution.com This energy difference, often referred to as the conformational energy or A-value in monosubstituted systems, dictates the equilibrium population of the conformers.
Beyond the relative energies of the stable conformers, computational methods can also be used to calculate the energy barrier for the interconversion between them. For this compound, this involves the ring-flip of the cyclohexane chair, which proceeds through higher-energy transition states, such as the half-chair or twist-boat conformations. While specific values for the ring-inversion barrier of this compound are not prominently reported, these calculations are theoretically feasible and would provide crucial information about the dynamics of the conformational equilibrium.
Theoretical Determination of Dipole Moments
Computational studies have been instrumental in determining the molecular dipole moments of the various conformations of this compound. These theoretical calculations provide valuable insights into the distribution of electron density within the molecule and help in understanding the relative stabilities of its conformers. For this compound, the two primary chair conformations are the diequatorial (ee) and the diaxial (aa).
Further research on related cis-1,3-disubstituted cyclohexanes, such as cis-3-halocyclohexanols, supports the general trend that the diaxial conformer possesses a larger theoretical dipole moment than the diequatorial conformer. nsf.gov This is a recurring theme in the computational analysis of substituted cyclohexanes. The significant crowding of the chlorine atoms in the diaxial conformer contributes to its reduced stability compared to the diequatorial form, which is the predominant conformer at equilibrium. jkps.or.kr
Table 1: Theoretical Dipole Moments of this compound Conformers
| Conformer | Substituent Positions | Calculated Dipole Moment (D) |
| Diequatorial (ee) | Both chlorine atoms are in equatorial positions. | 2.69 acs.org |
| Diaxial (aa) | Both chlorine atoms are in axial positions. | 4.03 acs.org |
Comparative Computational Studies with Analogues (e.g., Difluorocyclohexanes)
Comparative computational studies between this compound and its fluorine-containing analogue, cis-1,3-difluorocyclohexane, reveal interesting similarities and differences in their conformational preferences and electronic properties.
A systematic theoretical study on polychlorocyclohexanes has shown that, similar to the corresponding difluorocyclohexanes, the energetic preference for the ring-flipped conformations is not altered. acs.org This suggests that the fundamental conformational behavior is comparable between the two halogenated cyclohexanes. For cis-1,3-difluorocyclohexane, it has been calculated that the diequatorial (ee) chair conformation is the most populated in a vacuum. nih.gov This aligns with the findings for this compound, where the diequatorial conformer is also more stable. jkps.or.kr
The preference for the equatorial position by the halogen substituent is a common feature for both chloro- and fluorocyclohexanes. acs.org However, the magnitude of this preference can differ. In the case of 1,2-dihalides, calculations have shown that the preference for the diaxial form is reproduced for chlorine, while the energy difference between the diaxial and diequatorial forms is predicted to be quite small for fluorine. nih.gov
Reaction Mechanisms and Stereoselectivity Involving Cis 1,3 Dichlorocyclohexane As a Model
Role as a Model Compound in Mechanistic Organic Chemistry
Cis-1,3-dichlorocyclohexane serves as an important model compound in mechanistic organic chemistry for studying the principles of conformational analysis and its influence on chemical reactivity. Its substituted cyclohexane (B81311) ring allows for the investigation of stereochemical outcomes in various reactions. The presence of two chlorine atoms in a 1,3-cis relationship provides a clear system for examining the interplay between steric and electronic effects.
The chair conformation is the most stable arrangement for cyclohexane and its derivatives. chegg.com In this compound, two chair conformations are possible through a process called ring flip: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. msu.edu The diequatorial conformer is significantly more stable due to the severe steric crowding, known as 1,3-diaxial interactions, between the two axial chlorine atoms in the diaxial form. msu.edunumberanalytics.com This large energy difference makes the diequatorial conformer the predominant species at equilibrium. msu.edu
The study of such disubstituted cyclohexanes provides a foundational understanding of how substituent orientation impacts molecular stability and reactivity. numberanalytics.com For instance, the significant energy difference between the conformers of this compound helps illustrate the energetic cost of placing bulky substituents in axial positions. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate the conformational energies and dipole moments of polychlorocyclohexanes, including this compound, providing deeper insights into their conformational preferences. rsc.org
Stereochemical Outcomes of Reactions
The stereochemistry of reactions involving this compound is intrinsically linked to its conformational preferences. The stereochemical outcome of a reaction is determined by the mechanism and the spatial arrangement of atoms in the reacting molecule. ochemtutor.com Reactions can be stereoselective, favoring the formation of one stereoisomer over another, or stereospecific, where stereoisomeric starting materials yield stereoisomerically different products. masterorganicchemistry.com
In reactions where a new chiral center is formed from an achiral starting material, a racemic mixture of enantiomers is typically expected unless a chiral agent is involved. lumenlearning.com However, this compound itself is a meso compound. idc-online.comlibretexts.org Although it possesses two chiral centers, the molecule as a whole is achiral due to a plane of symmetry in its diequatorial conformation. msu.eduidc-online.com
The stereochemical outcome of reactions at the chiral centers of this compound depends on the reaction mechanism. For example, in a substitution reaction proceeding through an S(_N)2 mechanism, the incoming nucleophile attacks from the backside of the leaving group, leading to an inversion of configuration at the reaction center. ochemtutor.comlumenlearning.com Conversely, an S(_N)1 reaction would proceed through a planar carbocation intermediate, which can be attacked from either face, potentially leading to a mixture of stereoisomers. lumenlearning.com
Influence of Conformation on Reactivity
The conformation of this compound significantly influences its reactivity. Although the diequatorial conformer is more stable, the molecule can adopt the less stable diaxial conformation through ring inversion. spcmc.ac.in This conformational flexibility is crucial for certain reactions to occur.
For a reaction to take place, the reacting groups often need to be in a specific spatial orientation. While the substituents in the diequatorial form of the cis-1,3 isomer are far apart, ring inversion can bring them into close proximity in the diaxial conformation, enabling intramolecular reactions. spcmc.ac.in This principle is exemplified in analogous systems like cyclohexane-cis-1,3-dicarboxylic acid, which can form an anhydride (B1165640) from its diaxial conformer. spcmc.ac.in
Interactive Data Table: Conformational Analysis of 1,3-Disubstituted Cyclohexanes
| Compound | Isomer | More Stable Conformer | Key Interactions |
| 1,3-Dichlorocyclohexane (B1332193) | cis | Diequatorial (e,e) | Avoids 1,3-diaxial repulsion between Cl atoms. msu.edu |
| 1,3-Dimethylcyclohexane | cis | Diequatorial (e,e) | Avoids severe 1,3-diaxial interactions between methyl groups. libretexts.org |
| 1,3-Dichlorocyclohexane | trans | Equatorial-Axial (e,a) | One substituent is equatorial and one is axial. |
| 1,3-Dimethylcyclohexane | trans | Equatorial-Axial (e,a) | One substituent is equatorial and one is axial. |
Comparative Analysis with Dichlorocyclohexane Isomers and Substituted Cyclohexanes
Contrasting Stereochemical Features with trans-1,3-Dichlorocyclohexane
The stereochemical relationship between cis and trans-1,3-dichlorocyclohexane provides a clear illustration of how substituent orientation dictates molecular conformation and stability. Both are configurational stereoisomers, specifically diastereomers, meaning they are non-superimposable, non-mirror images that cannot be interconverted through bond rotation. libretexts.orgidc-online.com Their distinct spatial arrangements lead to significant differences in their conformational equilibria.
For cis-1,3-dichlorocyclohexane, the two chlorine atoms are on the same side of the cyclohexane (B81311) ring. libretexts.org This molecule can exist in two primary chair conformations that interconvert via a ring flip: one where both chlorine atoms are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). msu.edu The diequatorial conformer is significantly more stable and predominates at equilibrium. msu.edubrainly.com This preference is due to the severe steric strain, known as 1,3-diaxial interaction, that occurs in the diaxial form between the two bulky chlorine atoms. msu.edu The diequatorial conformer of this compound is achiral as it possesses a plane of symmetry. libretexts.orgmsu.edu
In contrast, trans-1,3-dichlorocyclohexane has its two chlorine atoms on opposite sides of the ring. nih.gov In any chair conformation, one chlorine atom must occupy an axial position while the other occupies an equatorial position (axial-equatorial, or ae). A ring flip interconverts it to an equivalent equatorial-axial (ea) conformation. libretexts.org Because these two conformers are energetically identical, they exist in equal amounts at equilibrium. libretexts.orglibretexts.org The trans isomer is chiral and exists as a pair of enantiomers, (1R,3R) and (1S,3S). libretexts.orgidc-online.com
| Feature | This compound | trans-1,3-Dichlorocyclohexane |
|---|---|---|
| Substituent Orientation | Same side of the ring | Opposite sides of the ring |
| Chair Conformations | Diequatorial (ee) and Diaxial (aa) | Axial-Equatorial (ae) and Equatorial-Axial (ea) |
| Most Stable Conformer | Diequatorial (ee) is strongly preferred msu.edubrainly.com | The two ae/ea conformers are of equal energy libretexts.orglibretexts.org |
| Chirality | Achiral (meso compound) libretexts.orgmsu.edu | Chiral (exists as a pair of enantiomers) libretexts.org |
| Relationship | Diastereomers libretexts.orgidc-online.com |
Comparison with 1,2- and 1,4-Dichlorocyclohexane (B93037) Isomers
The constitutional isomers of 1,3-dichlorocyclohexane (B1332193), namely 1,2- and 1,4-dichlorocyclohexane, also exist as cis and trans stereoisomers, but exhibit different conformational behaviors and stereochemical properties. libretexts.orgidc-online.com
1,2-Dichlorocyclohexane: The cis-1,2-isomer has one axial and one equatorial chlorine substituent (ae/ea). pressbooks.pub These two conformers are enantiomeric and interconvert rapidly, rendering the compound as a whole an optically inactive meso compound. libretexts.orgidc-online.com The trans-1,2-isomer exists as a mixture of a diequatorial (ee) and a diaxial (aa) conformer. libretexts.org Unlike the 1,3-isomer, the diequatorial conformer is not overwhelmingly favored and in some cases, calculations have shown a preference for the diaxial form for dichlorides. acs.org The trans isomer is chiral and exists as a pair of enantiomers (R,R and S,S). libretexts.orgstackexchange.com
1,4-Dichlorocyclohexane: For the cis-1,4-isomer, the chair conformations have one axial and one equatorial chlorine (ae/ea). libretexts.org These conformers are identical and achiral. The trans-1,4-isomer exists as an equilibrium between a diequatorial (ee) and a diaxial (aa) conformer. libretexts.org Both the cis and trans isomers of 1,4-dichlorocyclohexane are achiral due to a plane of symmetry. libretexts.orgdoubtnut.com They are diastereomers of each other. libretexts.org
This comparison highlights that the relative positioning of the chloro substituents significantly alters the stereochemical outcomes, including the number of possible stereoisomers, their chirality, and the energetic landscape of their chair conformations.
| Isomer | Cis Conformation | Trans Conformation | Chirality |
|---|---|---|---|
| 1,2-Dichlorocyclohexane | Axial-Equatorial (ae/ea); Enantiomeric conformers, overall meso libretexts.orgidc-online.com | Diequatorial (ee) ⇌ Diaxial (aa); Chiral (enantiomers exist) libretexts.orglibretexts.org | Cis: Meso, Trans: Chiral |
| This compound | Diequatorial (ee) ⇌ Diaxial (aa); Achiral (meso) libretexts.orgmsu.edu | Axial-Equatorial (ae/ea); Chiral (enantiomers exist) libretexts.orglibretexts.org | Cis: Meso, Trans: Chiral |
| 1,4-Dichlorocyclohexane | Axial-Equatorial (ae/ea); Achiral libretexts.org | Diequatorial (ee) ⇌ Diaxial (aa); Achiral libretexts.orglibretexts.org | Both Cis and Trans are Achiral |
Generalizations from Studies of Substituted Cyclohexanes (e.g., Dimethylcyclohexanes)
The conformational preferences of this compound are well-explained by general principles derived from extensive studies of other substituted cyclohexanes, such as the dimethylcyclohexanes. pressbooks.pubopenstax.org
A fundamental principle is that chair conformations are generally more stable than other possibilities, and substituents prefer to occupy equatorial positions to minimize steric strain. libretexts.orglumenlearning.com This strain is primarily due to 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the third and fifth carbon atoms of the ring. libretexts.orgproprep.com
In cis-1,3-dimethylcyclohexane (B1347349), a direct analogue of this compound, one conformer has both methyl groups equatorial (diequatorial) while the ring-flipped form has both methyl groups axial (diaxial). libretexts.orglibretexts.org The diaxial conformer suffers from significant 1,3-diaxial interactions, making the diequatorial conformation substantially more stable. libretexts.org This is precisely the same reason the diequatorial conformer of this compound is the preferred structure. msu.edubrainly.com
The magnitude of this preference is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformations for a single substituent. libretexts.org Larger A-values indicate a stronger preference for the equatorial position. While halogens have smaller A-values than a methyl group, the cumulative effect in a diaxial conformation is highly destabilizing. libretexts.org For instance, the A-value for a methyl group is approximately 7.6 kJ/mol, while for chlorine it is about 2.1 kJ/mol. libretexts.org The destabilization in the diaxial conformer of a cis-1,3-disubstituted cyclohexane is a combination of these steric interactions.
In contrast, trans-1,3-dimethylcyclohexane (B1361371) has one axial and one equatorial methyl group (ae), and its ring-flipped conformer is identical (ea). libretexts.orglibretexts.org Therefore, both conformers have the same energy, a situation mirrored in trans-1,3-dichlorocyclohexane. libretexts.org
| Substituent | -ΔG° (kJ/mol) |
|---|---|
| -F | 1.0 |
| -Cl | 2.1 libretexts.org |
| -Br | 2.0 |
| -OH | 2.1-4.2 |
| -CH₃ | 7.6 libretexts.org |
| -CH(CH₃)₂ | 9.2 |
| -C(CH₃)₃ | ~21 pressbooks.pub |
Future Research Directions and Applications in Academic Research
Advancements in Spectroscopic Characterization
While fundamental spectroscopic data for cis-1,3-dichlorocyclohexane is established, future research will focus on applying advanced spectroscopic techniques to gain a more detailed and dynamic understanding of its conformational behavior. The diequatorial (e,e) conformer is known to be significantly more stable than the diaxial (a,a) conformer due to severe 1,3-diaxial steric interactions between the chlorine atoms. msu.edulibretexts.org However, precisely quantifying the energetics and dynamics of this equilibrium under various conditions remains a challenge.
Modern spectroscopic methods offer new avenues for exploration. Matrix-isolation infrared spectroscopy is a powerful technique that allows for the study of individual conformers by trapping them in an inert, cryogenic matrix (e.g., solid argon). unlp.edu.arfu-berlin.de This method can provide high-resolution vibrational data for both the high-energy diaxial and low-energy diequatorial forms, free from the complexities of solvent effects and intermolecular interactions. nih.gov Such data is invaluable for benchmarking computational models.
Furthermore, Vibrational Circular Dichroism (VCD) spectroscopy represents a frontier in the stereochemical analysis of chiral and prochiral molecules. mdpi.comnih.govnih.gov Although this compound is an achiral meso compound, it possesses enantiotopic C-Cl groups. libretexts.orgspcmc.ac.in Future studies could involve reacting the compound with chiral reagents or placing it in a chiral environment (like a cyclodextrin (B1172386) complex), which would induce a VCD signal. researchgate.net Analyzing these induced spectra would provide unprecedented insight into the subtle conformational changes and intermolecular interactions that break the molecule's symmetry.
| Technique | Observed Property | Key Findings and Research Focus |
|---|---|---|
| GC-MS | Kovats Retention Index | Standard non-polar index values are reported between 1054 and 1092, useful for chromatographic separation and identification. nih.gov |
| 1D NMR Spectroscopy | Chemical Shifts and Coupling Constants | Provides information about the time-averaged conformation in solution. Future work with variable-temperature NMR can probe the thermodynamics of the chair-chair interconversion. nih.gov |
| Matrix-Isolation FTIR | Vibrational Frequencies of Isolated Conformers | Future research can use this to obtain distinct spectra for the diequatorial and diaxial conformers, allowing for precise vibrational mode assignment and energy difference calculations. unlp.edu.ar |
| Vibrational Circular Dichroism (VCD) | Induced Chirality | A potential area of research is to study induced VCD signals in chiral environments to probe subtle stereoelectronic effects and intermolecular interactions. mdpi.comnih.gov |
Refinement of Computational Models
Computational chemistry is an indispensable tool for studying the conformational landscape of substituted cyclohexanes. sapub.org For this compound, theoretical models have successfully predicted the greater stability of the diequatorial conformer. msu.edulibretexts.org Future research will focus on refining these models to achieve even greater accuracy, particularly in predicting the subtle interplay of steric and electronic effects.
High-level ab initio and Density Functional Theory (DFT) methods are continuously evolving. Future studies will likely employ more sophisticated methods, such as coupled-cluster theory with larger basis sets, to calculate the energy difference (ΔE) and Gibbs free energy difference (ΔG) between the conformers with near-spectroscopic accuracy. researchgate.net A key goal is to bridge the gap between gas-phase calculations and experimental results in various solvents by incorporating more advanced solvation models.
Comparing these highly accurate computational predictions with experimental data from techniques like matrix-isolation FTIR and microwave spectroscopy will allow for a rigorous validation of theoretical approaches. This synergy is crucial for developing computational models that can reliably predict the behavior of more complex halogenated organic molecules.
| Isomer/Conformer Pair | Method | Predicted Energy Difference (kcal/mol) | Key Focus for Refinement |
|---|---|---|---|
| cis-1,3-(e,e) vs cis-1,3-(a,a) | Molecular Mechanics / DFT | The (a,a) conformer is significantly higher in energy due to 1,3-diaxial repulsion. msu.edu | Accurately modeling the severe steric clash and associated ring deformation in the diaxial conformer. |
| Monochlorocyclohexane (eq vs ax) | DFT/Ab Initio | ~0.5 kcal/mol libretexts.org | Used as a benchmark for understanding the additive and non-additive effects in the dichloro-substituted system. |
| trans-1,2-(e,e) vs trans-1,2-(a,a) | DFT/Ab Initio | The diaxial conformer can be more stable due to the gauche effect, a challenge for some models. | Improving the description of hyperconjugative and electrostatic interactions that stabilize the diaxial form. |
Exploration of New Reaction Pathways
The reactivity of this compound is intrinsically linked to its conformational preferences. Future research is expected to explore new reaction pathways where the stereochemical outcome is dictated by the conformation of the substrate.
Elimination reactions (E2) are a prime area for investigation. For an E2 reaction to occur, the leaving group and the adjacent proton must be in an anti-periplanar arrangement. In the stable diequatorial conformer of this compound, neither chlorine atom is anti-periplanar to an adjacent axial hydrogen. The molecule must first flip to the high-energy diaxial conformation to undergo a standard E2 elimination. This conformational requirement presents a significant energy barrier. Research into base systems and reaction conditions that can promote elimination from this less-favored conformer could lead to novel synthetic methods.
Furthermore, the two C-Cl bonds are enantiotopic, meaning they are chemically equivalent in an achiral environment but can be distinguished by a chiral reagent. Exploring reactions with chiral nucleophiles or catalysts could lead to stereoselective substitution or elimination at one of the two centers, a process known as desymmetrization.
Development of this compound as a Synthetic Building Block in Stereoselective Synthesis
Perhaps the most promising direction for future research is the development of this compound as a versatile building block in stereoselective synthesis. masterorganicchemistry.com As a meso compound, it represents an inexpensive and readily available prochiral scaffold.
The concept of catalytic asymmetric desymmetrization is key. A chiral catalyst could selectively functionalize one of the two enantiotopic C-Cl bonds, transforming the achiral starting material into a valuable chiral intermediate. For example, a chiral palladium catalyst could facilitate a stereoselective cross-coupling reaction, or a chiral phase-transfer catalyst could enable a stereoselective nucleophilic substitution.
Such a strategy would provide access to a wide range of enantiomerically enriched 3-chlorocyclohexyl derivatives, which are difficult to prepare by other means. These chiral building blocks could then be elaborated into more complex target molecules, such as natural products or pharmaceutical agents. The development of robust and highly selective desymmetrization protocols for this compound would represent a significant advance in synthetic organic chemistry, turning a simple commodity chemical into a source of valuable chiral molecules. youtube.comnih.gov
Q & A
Basic Research Questions
Q. How is the cis configuration determined in 1,3-dichlorocyclohexane?
- Methodology : The cis configuration is identified by the spatial orientation of substituents (Cl atoms) on the cyclohexane ring. In the structural formula, both chlorine atoms are depicted on the same side of the ring plane (e.g., above the plane in a hexagon representation). Axial/equatorial relationships are secondary to the cis/trans designation in planar structures, but visualization tools (e.g., 2D skeletal diagrams) clarify substituent positions .
- Key Data :
| Configuration | Substituent Orientation | Example Reference |
|---|---|---|
| cis | Same side of the ring | Fig. 5 in |
Q. What are the preferred chair conformations of cis-1,3-dichlorocyclohexane, and how are steric interactions minimized?
- Methodology : Analyze chair conformations by positioning substituents in axial or equatorial orientations. For this compound, steric strain is minimized when both Cl atoms occupy equatorial positions to avoid 1,3-diaxial repulsions. Computational models (e.g., Spartan 14) or molecular mechanics calculations quantify strain energy .
- Key Insight :
- Equatorial Cl positions reduce 1,3-diaxial clashes (e.g., Cl–H interactions), lowering torsional strain by ~3–5 kcal/mol compared to axial placements .
Advanced Research Questions
Q. What factors govern the thermodynamic stability of this compound compared to its trans isomer?
- Methodology : Compare steric strain and torsional energy via:
Computational Analysis : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G**) to calculate enthalpy differences .
Experimental Validation : Differential scanning calorimetry (DSC) to measure melting points, where cis isomers often exhibit lower symmetry and reduced stability .
- Data Contradiction : Trans-1,3-dichlorocyclohexane may show higher stability due to reduced gauche interactions, but solvent polarity and crystal packing can reverse this trend in experimental settings .
Q. How can NMR spectroscopy resolve ambiguities in conformational populations of this compound?
- Methodology :
- ¹H/¹³C NMR : Axial vs. equatorial Cl environments create distinct chemical shifts. For example, equatorial Cl atoms in chair conformations deshield adjacent protons, shifting signals downfield by 0.2–0.5 ppm .
- VT-NMR : Variable-temperature NMR detects conformational interconversion barriers. Energy barriers >10 kcal/mol indicate slow ring-flipping at room temperature .
Q. What strategies address contradictions in steric strain data between computational models and experimental observations?
- Methodology :
Benchmarking : Compare DFT-derived strain energies (e.g., B3LYP/6-31G**) with X-ray crystallography data on bond angles and torsional parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
